molecular formula C14H11N3O2S B3402815 N1-(2-cyanophenyl)-N2-(thiophen-3-ylmethyl)oxalamide CAS No. 1060305-63-6

N1-(2-cyanophenyl)-N2-(thiophen-3-ylmethyl)oxalamide

Cat. No.: B3402815
CAS No.: 1060305-63-6
M. Wt: 285.32 g/mol
InChI Key: RXTSSEZSKOLITK-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-(thiophen-3-ylmethyl)oxalamide is an oxalamide derivative characterized by a 2-cyanophenyl group at the N1 position and a thiophen-3-ylmethyl moiety at the N2 position.

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-(thiophen-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c15-7-11-3-1-2-4-12(11)17-14(19)13(18)16-8-10-5-6-20-9-10/h1-6,9H,8H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTSSEZSKOLITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-(thiophen-3-ylmethyl)oxalamide typically involves the reaction of 2-cyanophenylamine with thiophen-3-ylmethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

    Step 1: Dissolve 2-cyanophenylamine in anhydrous dichloromethane.

    Step 2: Add oxalyl chloride dropwise to the solution while maintaining the temperature at 0°C.

    Step 3: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

    Step 4: Add thiophen-3-ylmethylamine to the reaction mixture and stir for an additional 4 hours.

    Step 5: Purify the product by column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-(thiophen-3-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

N1-(2-cyanophenyl)-N2-(thiophen-3-ylmethyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2-cyanophenyl)-N2-(thiophen-3-ylmethyl)oxalamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key oxalamide derivatives from the evidence, highlighting substituents, applications, and properties:

Compound Name Substituents Activity/Application Key Properties
S336 () N1-(2,4-dimethoxybenzyl), N2-(2-(pyridin-2-yl)ethyl) Umami agonist (flavor additive) High potency (FEMA 4233), metabolized via hydrolysis and oxidation
Compound 13 () N1-(thiazolyl), N2-(4-chlorophenyl) HIV entry inhibitor 36% yield, 90% HPLC purity; antiviral activity via CD4-binding site interaction
GMC-3 () N1-(4-chlorophenyl), N2-(isoindolin-2-yl) Antimicrobial Synthesized via THF recrystallization; halogenated aryl enhances bioactivity
H3obea () N1-(2-carboxyphenyl), N2-(2-hydroxyethyl) Coordination polymer ligand Forms 2D helical structures with Cu(II); magnetic properties due to carboxylate bridges
Compound 28 () N1-(3-chloro-4-fluorophenyl), N2-(4-methoxyphenethyl) Enzyme inhibitor (SCD1) 64% yield; J values (NMR) indicate rigid conformation
Compound 39 () N1-(4-methoxyphenethyl), N2-(4-methylpyridin-3-yl) Cytochrome P450 4F11 inhibitor 73% yield; pink solid with 22% dimer impurity

Key Structural Insights

  • Electron-Withdrawing Groups (EWGs): The 2-cyanophenyl group in the target compound is analogous to 4-chlorophenyl (Compound 13, GMC-3) and 3-chloro-4-fluorophenyl (Compound 28), which enhance binding affinity in antiviral and enzyme inhibition contexts. However, the cyano group’s stronger electron-withdrawing nature may increase metabolic stability compared to halogens .
  • Heterocyclic Moieties:

    • Thiophene (target compound) vs. pyridine (S336, Compound 39): Thiophene’s sulfur atom may engage in hydrophobic interactions, while pyridine’s nitrogen enables hydrogen bonding. This difference could influence pharmacokinetics and target selectivity .
    • Thiazole (Compound 13) and isoindoline (GMC-3) rings contribute to antimicrobial and antiviral activities by mimicking natural substrates or disrupting microbial membranes .
  • Physicochemical Properties: The carboxyphenyl group in H3obea enhances water solubility, enabling coordination with metals . In contrast, the cyanophenyl and thiophenemethyl groups in the target compound likely increase hydrophobicity, which could improve blood-brain barrier penetration but reduce aqueous solubility.

Biological Activity

N1-(2-cyanophenyl)-N2-(thiophen-3-ylmethyl)oxalamide is an organic compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with similar compounds.

Overview and Synthesis

This compound is synthesized through a reaction between 2-cyanophenylamine and thiophen-3-ylmethylamine in the presence of oxalyl chloride. The process typically involves the following steps:

  • Dissolve 2-cyanophenylamine in anhydrous dichloromethane.
  • Add oxalyl chloride dropwise while maintaining a temperature of 0°C.
  • Allow the mixture to warm to room temperature and stir for 2 hours.
  • Introduce thiophen-3-ylmethylamine and stir for an additional 4 hours.
  • Purify the product using column chromatography.

This compound features a central oxamide group linked to a cyanophenyl group and a thiophen-3-ylmethyl group, which may enhance its biological activities compared to other oxalamides.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Properties

Studies have shown that compounds with similar structures can possess antimicrobial properties. For instance, related oxalamide derivatives have been investigated for their ability to inhibit bacterial growth, with some exhibiting significant activity against Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound is being explored for its potential anticancer effects. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Molecular docking studies indicate that it may interact with specific protein targets involved in cancer progression .

The proposed mechanism of action for this compound involves its interaction with molecular targets such as enzymes or receptors. This interaction can modulate their activity, potentially leading to therapeutic effects in diseases like cancer or infections.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other oxalamide derivatives:

Compound NameStructure FeaturesBiological Activity
N1-(2-cyanophenyl)-N2-(phenylmethyl)oxalamideSimilar oxamide structure without thiopheneModerate antimicrobial activity
N1-(2-cyanophenyl)-N2-(pyridin-3-ylmethyl)oxalamideContains a pyridine instead of thiophenePotential anticancer properties

The presence of the thiophenyl group in this compound may confer unique electron-donating properties that enhance its reactivity and biological interactions compared to these derivatives.

Case Studies

Several case studies have highlighted the biological efficacy of similar compounds:

  • Anticancer Studies : A study on related oxalamides showed significant inhibition of tumor growth in xenograft models, suggesting potential for clinical applications in oncology.
  • Antimicrobial Research : Research demonstrated that certain oxalamides could effectively reduce bacterial load in infected animal models, indicating their therapeutic potential against infectious diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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